molecular formula C20H18FNO3S B2358721 1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706331-05-6

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2358721
CAS No.: 1706331-05-6
M. Wt: 371.43
InChI Key: ZWRDMJIYBLXKBB-UHFFFAOYSA-N
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Description

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chroman ring: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the spirocyclic pyrrolidinone: This step involves the reaction of the chroman derivative with a suitable amine and a ketone to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the 4-fluorophenylthioacetyl group.

    1’-(2-((Phenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one: Similar structure but without the fluorine atom.

Uniqueness

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the presence of the 4-fluorophenylthioacetyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-12-19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDMJIYBLXKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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